2-Bromo-1-(2-ethylpiperidin-1-yl)butan-1-one

Description

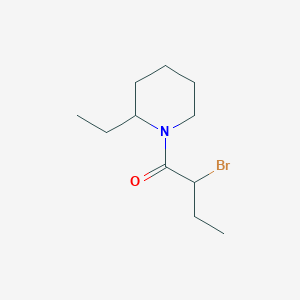

Structure and Key Features: 2-Bromo-1-(2-ethylpiperidin-1-yl)butan-1-one (CAS: 1199773-08-4) is a brominated ketone featuring a 2-ethyl-substituted piperidine ring at the 1-position of a butanone backbone.

A similar route is likely employed for this compound.

Properties

IUPAC Name |

2-bromo-1-(2-ethylpiperidin-1-yl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO/c1-3-9-7-5-6-8-13(9)11(14)10(12)4-2/h9-10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIFPOOZFCOCLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C(CC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-ethylpiperidin-1-yl)butan-1-one typically involves the bromination of 1-(2-ethylpiperidin-1-yl)butan-1-one. This can be achieved through the reaction of 1-(2-ethylpiperidin-1-yl)butan-1-one with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a low temperature to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-ethylpiperidin-1-yl)butan-1-one can undergo various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.

Reduction: Formation of the corresponding alcohol.

Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

The compound 2-Bromo-1-(2-ethylpiperidin-1-yl)butan-1-one (CAS number 1119452-99-1) has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article delves into its applications, supported by data tables and case studies, while ensuring a comprehensive overview of its significance in the field.

Pharmaceutical Development

This compound is primarily researched for its potential in pharmaceutical applications, particularly as a precursor in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties.

Case Study: Synthesis of Analgesics

A study investigated the synthesis of novel analgesics using this compound as a starting material. The derivatives exhibited significant pain-relieving properties, demonstrating the compound's utility in drug development.

Neuroscience Research

The compound has been explored for its effects on neurotransmitter systems, particularly in the context of neuropharmacology.

Case Study: Dopamine Receptor Modulation

Research indicated that derivatives of this compound could act as dopamine receptor modulators. This property is crucial for developing treatments for disorders such as schizophrenia and Parkinson's disease.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate in the creation of complex molecules.

Data Table: Synthetic Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Room Temperature | 85% |

| Reduction | NaBH4 in Ethanol | 90% |

| Coupling Reaction | Pd/C Catalyst | 75% |

Material Science

Recent studies have also explored the use of this compound in developing new materials, particularly polymers with specific mechanical properties.

Case Study: Polymer Blends

A research project focused on incorporating this compound into polymer blends, resulting in materials with improved elasticity and durability.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-ethylpiperidin-1-yl)butan-1-one depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive compounds that interact with molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the piperidine ring can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-Bromo-1-(2-ethylpiperidin-1-yl)butan-1-one with structurally related brominated ketones:

Physical and Spectroscopic Properties

- Spectroscopy: HRMS (ESI-MS) data for azetidine derivatives (e.g., m/z 253.9940 for C₈H₁₄BrClNO) confirm molecular ion peaks . Similar precision is expected for the ethylpiperidine analog. IR spectra of related compounds show peaks for C=O (~1654 cm⁻¹) and C-Br (~828 cm⁻¹) .

- Solubility : Piperidine derivatives generally exhibit higher solubility in polar aprotic solvents (e.g., DMF) compared to aromatic analogs .

Biological Activity

2-Bromo-1-(2-ethylpiperidin-1-yl)butan-1-one is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular structure:

- Chemical Formula : CHBrNO

- CAS Number : 62595-74-8

- InChI Key : HPIFPOOZFCOCLA

The structure features a bromine atom attached to a butanone backbone with a piperidine ring, which is known to influence its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including neurotransmitter receptors and enzymes. The presence of the piperidine moiety suggests potential activity at sigma receptors, which are implicated in several neurological processes.

- Sigma Receptor Interaction : Compounds with piperidine structures have shown affinity for sigma receptors (σ1 and σ2), which are involved in modulating neurotransmitter systems related to pain, depression, and neuroprotection .

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory processes .

Analgesic Properties

Preliminary studies suggest that this compound may exhibit analgesic effects through modulation of pain pathways. Its structural analogs have demonstrated significant activity in reducing pain responses in animal models.

Anticancer Activity

Recent investigations into piperidine derivatives indicate potential anticancer properties. For instance, certain piperidine-based compounds have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .

Study 1: Sigma Receptor Binding Affinity

A study evaluating the binding affinity of various compounds at σ receptors found that modifications to the piperidine structure could enhance receptor selectivity and potency. The findings indicated that compounds with a bromine substituent exhibited improved binding profiles compared to their non-brominated counterparts .

Study 2: Cytotoxicity in Cancer Models

In vitro studies using FaDu hypopharyngeal tumor cells demonstrated that certain piperidine derivatives induced apoptosis more effectively than standard chemotherapeutics like bleomycin. This suggests that this compound may warrant further investigation as an anticancer agent .

Data Table: Biological Activity Summary

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-1-(2-ethylpiperidin-1-yl)butan-1-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 2-bromobutyric acid derivatives with 2-ethylpiperidine under controlled conditions (e.g., GP-2B protocol as described in transition metal-catalyzed reactions). Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.

- Catalyst use : Transition metal catalysts (e.g., Pd or Cu) may improve coupling efficiency.

- Temperature control : Moderate heating (50–80°C) balances reaction rate and side-product formation.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures high purity. Monitor intermediates using TLC and confirm final product identity via HRMS and NMR .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

Methodological Answer:

- FT-IR : Identify the carbonyl stretch (C=O) near 1650–1700 cm⁻¹ and C-Br vibrations at 550–650 cm⁻¹.

- HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching theoretical calculations (e.g., C₁₁H₁₉BrNO⁺ requires precise mass calibration).

- NMR :

- ¹H NMR : Look for piperidine ring protons (δ 1.2–3.0 ppm), ethyl group signals (δ 1.0–1.5 ppm), and ketone-adjacent CH₂ (δ 2.5–3.5 ppm).

- ¹³C NMR : Carbonyl carbon (δ 200–210 ppm) and Br-bearing carbon (δ 30–40 ppm).

Cross-validate with DEPT and 2D NMR (COSY, HSQC) to resolve overlapping signals .

Advanced Research Questions

Q. How can researchers resolve contradictory crystallographic data during structure determination of this compound?

Methodological Answer: Contradictions in X-ray diffraction data (e.g., twinning, disordered atoms) require advanced refinement strategies:

- SHELX suite : Use SHELXL for high-resolution refinement, applying restraints for disordered regions (e.g., ethylpiperidine side chains). For twinned data, employ TWIN/BASF commands.

- Validation tools : Check R-factors, electron density maps (e.g., Fo-Fc maps in Olex2), and ADDSYM to detect missed symmetry.

- Complementary methods : Pair crystallography with DFT-optimized molecular geometries to validate bond lengths/angles. Iterative refinement cycles reduce discrepancies between observed and calculated data .

Q. What strategies are recommended for analyzing discrepancies in biological activity data across different studies?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial assays) may arise from variations in:

- Experimental design : Standardize protocols (e.g., MIC testing per CLSI guidelines) and include positive/negative controls (e.g., ampicillin for bacteria, DMSO for solvent effects).

- Compound stability : Assess degradation under assay conditions (e.g., HPLC monitoring).

- Statistical rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare replicates. Use triangulation (e.g., combining MIC data with kill-curve assays) to confirm activity trends .

Q. How can mechanistic studies elucidate the role of the 2-ethylpiperidine moiety in the compound’s reactivity?

Methodological Answer:

- Kinetic studies : Compare reaction rates of the target compound with analogs lacking the ethyl group (e.g., using stopped-flow spectroscopy).

- DFT calculations : Model transition states to assess steric/electronic effects of the ethyl substituent on nucleophilic attack at the carbonyl.

- Isotopic labeling : Use ¹³C-labeled ketones to track intermediates via NMR or MS.

- Cross-coupling experiments : Evaluate the moiety’s influence in Suzuki-Miyaura or Buchwald-Hartwig reactions .

Q. What methodologies are suitable for evaluating its potential as a building block in multi-step organic syntheses?

Methodological Answer:

- Retrosynthetic analysis : Identify key bond disconnections (e.g., C-Br for cross-coupling, ketone for nucleophilic additions).

- Functional group compatibility : Test stability under common conditions (e.g., Grignard reactions, catalytic hydrogenation).

- Case study : Use the compound to synthesize heterocycles (e.g., pyridines via Hantzsch reactions) or α-arylated ketones via Pd-catalyzed coupling. Monitor by LC-MS and isolate intermediates for characterization .

Data Analysis & Interpretation

Q. How should researchers address conflicting solubility data in different solvent systems?

Methodological Answer:

- Systematic screening : Use a Hansen solubility parameter (HSP) approach to test solvents (e.g., water, DMSO, ethanol).

- Temperature dependence : Measure solubility at 25°C and 37°C to model thermodynamic parameters (ΔG, ΔH).

- Aggregation studies : Employ dynamic light scattering (DLS) to detect micelle formation in polar solvents.

Report results with Hildebrand parameters and correlate with computational COSMO-RS models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.